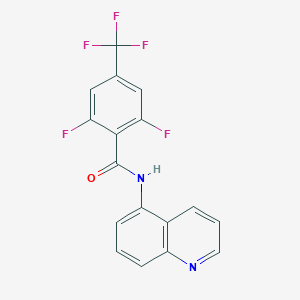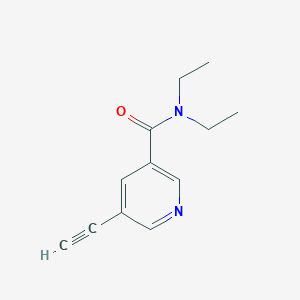
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide, also known as DFB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in various diseases. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer progression. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the protection of neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the disease and the specific pathway targeted. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and improve the resolution of inflammation. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for the targeted enzymes and pathways. However, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide also has some limitations, including its low solubility, potential toxicity, and limited availability.
Zukünftige Richtungen
For research on 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide include the identification of new targets and pathways, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of new formulations and delivery systems to improve its solubility and bioavailability. Additionally, further research is needed to evaluate the safety and efficacy of 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide in preclinical and clinical studies, and to explore its potential for combination therapy with other drugs.
Synthesemethoden
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoro-4-nitroaniline with 5-chloro-8-hydroxyquinoline, followed by the reduction of the nitro group to an amino group and subsequent reaction with 4-(trifluoromethyl)benzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer progression. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, thereby reducing the progression of the disease.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2O/c18-11-7-9(17(20,21)22)8-12(19)15(11)16(25)24-14-5-1-4-13-10(14)3-2-6-23-13/h1-8H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWOYQFQBURBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone](/img/structure/B7450984.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
![4-methyl-N-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-2-carboxamide](/img/structure/B7450992.png)
![N-{2-[({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450993.png)
![(3R,4S)-1-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7450994.png)
![[4-(1H-indole-2-carbonyl)piperazin-1-yl]-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B7450997.png)
![2'-cyano-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7451004.png)
![N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7451022.png)

![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)